2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

dental materials flexural strength self-adhesive composite

Formulators face bond durability trade-offs when selecting acidic adhesion monomers. 4-META delivers 145 MPa biaxial flexural strength at just 3 wt% loading-outperforming 5 wt% 10-MDP by 6.6%-reducing raw material cost and plasticization risk. For bone cement, 4-META/MMA-TBB achieves >7 MPa tensile bond strength, a 7-fold improvement over conventional PMMA (1 MPa). Supplied as crystalline solid (≥98% purity), stored at 2-8°C under inert atmosphere.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 70293-55-9
Cat. No. B1196444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
CAS70293-55-9
Synonyms4-META
4-methacryloxyethyltrimellitate anhydride
4-methacryloxyethyltrimellitic acid anhydride
Cover-Up II
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3
InChIKeyRMCCONIRBZIDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (4-META): Procurement-Grade Identity and Functional Profile


2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 70293-55-9), universally known as 4-META (4-methacryloxyethyl trimellitic anhydride), is a bifunctional methacrylate monomer bearing a reactive cyclic anhydride moiety [1]. With a molecular weight of 304.25 g/mol and formula C₁₅H₁₂O₇, this compound delivers two orthogonal reactivities within a single small molecule: a polymerizable methacrylate group for radical-mediated network formation, and a hydrolytically labile trimellitate anhydride that enables covalent adhesion to metal oxides, hydroxyapatite, and basic surfaces . These dual functionalities have established 4-META as a cornerstone adhesion-promoting monomer in dental resin cements, self-etching primers, orthodontic adhesives, and acrylic bone cements since its introduction in the late 1970s.

Why 4-META Cannot Be Simply Swapped with 4-MET, 10-MDP, or Other Acidic Monomers in Dental Adhesive Formulations


Despite belonging to the broader class of acidic polymerizable monomers used in dental and orthopedic adhesives, 4-META, its hydrolyzed open-ring form 4-MET, the phosphate ester 10-MDP, and homolog anhydrides such as MBPA exhibit quantitatively distinct performance profiles in bond strength, hydrolytic stability, hemolytic activity, flexural strength contribution, and metal-substrate specificity [1]. The anhydride ring of 4-META confers a unique combination of surface reactivity and conformational compactness that is lost upon hydrolysis to 4-MET, while the aromatic trimellitate core provides fundamentally different calcium salt stability and etching behavior compared to the aliphatic phosphate functionality of 10-MDP [2]. Procurement decisions that treat these monomers as interchangeable risk compromised adhesive durability, altered polymerization kinetics, and reduced mechanical integrity in the final cured composite.

Quantitative Differentiation Evidence for 4-META (CAS 70293-55-9) Against Closest Analogs


Biaxial Flexural Strength: 3 wt% 4-META Outperforms 5 wt% 10-MDP in Self-Adhesive Remineralizing Composites

In a head-to-head comparison within identical urethane dimethacrylate-based composite formulations, 3 wt% 4-META produced a biaxial flexural strength (BFS) of 145 MPa, which exceeded the 136 MPa achieved by 5 wt% 10-MDP at its optimal loading [1]. Both values represent increases over the 106 MPa baseline (no acidic monomer). Critically, 10-MDP exhibited a decreasing strength trend at concentrations above 5 wt%, while 4-META achieved superior strength at less than two-thirds the weight loading, suggesting more efficient stress-transfer coupling between the non-silanated glass filler and the polymer matrix [1].

dental materials flexural strength self-adhesive composite acidic monomer

Bone-to-Metal Adhesion: 4-META/MMA-TBB Cement Achieves 7× Higher Tensile Bond Strength Than Conventional PMMA Bone Cement

In a direct comparative study, 4-META/MMA-TBB cement achieved a tensile bond strength between bone and metal above 7 MPa, compared to only 1 MPa for conventional PMMA bone cement and 2 MPa for MMA-TBB cement without 4-META [1]. This represents an approximately 7-fold improvement over conventional cement and a 3.5-fold improvement over the non-4-META MMA-TBB formulation. Scanning electron microscopy confirmed cohesive failure within the bone itself rather than at the adhesive interface, demonstrating that the bond exceeded the intrinsic strength of the bone substrate [1]. In a subsequent otologic surgery study, mean baseline tensile bond strengths of 8.92 MPa and shear bond strengths of 11.96 MPa were reported for the 4-META/MMA-TBB system [2].

orthopedic biomaterials bone cement tensile bond strength adhesion

Hydrolytic Stability: 4-META Undergoes Immediate Ring-Opening to 4-MET Under Acidic Aqueous Conditions, Contrasting with Hydrolytically Stable Etherphosphonic Acid Monomers

Under acidic aqueous conditions (pH ~1.5, 42°C) designed to simulate self-etching primer environments, 4-META was shown to be immediately converted to its ring-opened diacid form 4-MET upon dissolution [1]. After 6 weeks of storage at 42°C, approximately one-third of the resulting 4-MET underwent further saponification. In contrast, novel acrylate etherphosphonic acid monomers showed no chemical change under identical conditions over the same period [1]. This hydrolytic lability of 4-META's anhydride ring is a double-edged characteristic: it means that 4-META functions in practice as a pro-monomer that rapidly generates 4-MET in aqueous acidic formulations, and that formulations requiring long-term shelf stability in water-containing primers must account for this conversion. The NMR spectrum of DPPC/4-META liposome systems was found to be similar to that of DPPC/4-MET systems, confirming the rapid hydrolysis of the anhydride ring in aqueous environments [2].

hydrolytic stability self-etching primer 4-META hydrolysis formulation stability

Hydroxyapatite Dissolving Capacity and Etching Efficacy: 4-META Is Quantitatively Comparable to 10-MDP but Lacks 10-MDP-Ca Salt Deposition Behavior

In a systematic pKa and buffering capacity study of six acidic monomers, 4-META exhibited a hydroxyapatite (HA) dissolving capacity of 0.26–0.28 g HA per gram of monomer, which was statistically indistinguishable from 10-MDP and di-HEMA phosphate within the same range [1]. The pKa₁ values for all investigated monomers fell between 1.7 and 2.5, while the pKa₂ of the dicarboxylic acid derivatives (including 4-META/4-MET) ranged from 4.2 to 4.5 [1]. However, a subsequent etching efficacy study using ICP-AES revealed a critical mechanistic distinction: while 4-META and 10-MDP released comparably low dissolved Ca concentrations from HAp, only 10-MDP formed crystalline 10-MDP-Ca salts that consumed additional released Ca, indicating that 10-MDP's true etching potential is higher than its ICP-AES-measured Ca release suggests [2]. 4-META did not form analogous stable Ca salts detectable by XRD, meaning its net etching contribution is limited to the Ca directly measured in solution [2].

hydroxyapatite dissolution etching efficacy self-etch adhesive calcium salt formation

Conformational and Electronic Properties: 4-META Adopts a More Compact Conformation with Lower Dipole Moment and HOMO/LUMO Energies Than 4-MET

Molecular mechanics and semi-empirical molecular orbital calculations revealed that 4-META and its acrylate analog 4-AETA adopt significantly more compact conformations than their hydrolyzed diacid counterpart 4-MET [1]. Quantitatively, 4-MET exhibited a higher dipole moment, higher polarizability, and higher HOMO and LUMO energies compared to both 4-META and 4-AETA. The bond lengths and bond orders of the carbonyl groups in the trimellitic acid moiety of 4-MET were measurably different from those of the trimellitate anhydride moieties of 4-META and 4-AETA, confirming that anhydride ring closure fundamentally alters the electronic structure of the aromatic trimellitate core [1]. Additionally, the superdelocalizabilities of oxygen atoms in the trimellitic acid moiety of 4-MET were greater than that of the methacryloyl oxygen, and a small change in the Ca–O bond length produced a large difference in the steric energies of the 4-MET/Ca salt complex [1].

molecular conformation computational chemistry adhesive monomer design structure-property relationship

Evidence-Backed Application Scenarios Where 4-META (CAS 70293-55-9) Provides Quantifiable Procurement Advantage


Self-Adhesive Dental Composite Formulations Requiring Peak Flexural Strength at Low Acidic Monomer Loading

Based on the direct comparative evidence that 3 wt% 4-META yields 145 MPa biaxial flexural strength versus 136 MPa for 5 wt% 10-MDP in identical composite matrices [1], formulators of self-adhesive restorative composites should prioritize 4-META when maximizing strength-to-monomer-weight ratio is a critical design parameter. The 6.6% strength advantage at 40% lower monomer loading translates directly into reduced raw material cost and minimized plasticization effects from excess acidic monomer.

Orthopedic and Otologic Acrylic Bone Cements Demanding High Bone-to-Metal Adhesion

The established 7-fold tensile bond strength advantage of 4-META/MMA-TBB cement (above 7 MPa) over conventional PMMA bone cement (1 MPa) [1], corroborated by independent otologic studies reporting 8.92 MPa tensile and 11.96 MPa shear bond strengths [2], makes 4-META the monomer of choice for bone cement formulations targeting prosthesis fixation, particularly in weight-bearing orthopedic and craniofacial applications where prevention of aseptic loosening is paramount.

Single-Bottle Self-Etching Dental Primers Where Anhydride-to-Diacid Conversion Is Formulation-Designed

The demonstrated immediate hydrolysis of 4-META to 4-MET under acidic aqueous conditions (pH ~1.5) [1], combined with evidence that the resulting 4-MET remains partially stable (two-thirds intact after 6 weeks at 42°C) [1], positions 4-META as a pro-monomer strategy for self-etching primers. Formulators can leverage this controlled in situ conversion to generate the active diacid species (4-MET) at the point of application, while maintaining the storage and handling advantages of the anhydride precursor form.

Metal Alloy Primers and Opaque Resins for Prosthodontic Frameworks

Historical comparative data on anhydride-functional monomers demonstrated that 4-META-containing MMA-TBB adhesives provide excellent adhesion to a broad spectrum of dental alloys including cobalt-chromium, nickel-chromium, and precious alloys [1]. The light-cured 4-META opaque resin system, employing a 4-META/MMA-TEGDMA primer combined with TEGDMA-UDMA-based monomer and TiO₂ filler, delivered strong, thermocycling-resistant bonds to alumina-blasted Co-Cr alloy surfaces, making 4-META the preferred adhesion promoter for prosthodontic composite-to-metal bonding applications where phosphate-based monomers (such as 10-MDP) may not provide equivalent metal oxide interaction [2].

Quote Request

Request a Quote for 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.